molecular formula C10H6N2 B583099 6b,6c-Diazadicyclopenta[cd,gh]pentalene CAS No. 154517-91-6

6b,6c-Diazadicyclopenta[cd,gh]pentalene

Cat. No.: B583099
CAS No.: 154517-91-6
M. Wt: 154.172
InChI Key: LFZMQIMOBQTTPM-UHFFFAOYSA-N
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Description

6b,6c-Diazadicyclopenta[cd,gh]pentalene is a nitrogen-substituted derivative of the bicyclic hydrocarbon dicyclopenta[cd,gh]pentalene (C₁₂H₆), where two carbon atoms are replaced by nitrogen atoms at positions 6b and 6c. This substitution introduces significant electronic and structural modifications compared to the parent hydrocarbon.

Properties

CAS No.

154517-91-6

Molecular Formula

C10H6N2

Molecular Weight

154.172

InChI

InChI=1S/C10H6N2/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h1-6H

InChI Key

LFZMQIMOBQTTPM-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=CC=C4N3N2C1=C4

Synonyms

6b,6c-Diazadicyclopenta[cd,gh]pentalene (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Parent Hydrocarbon: Dicyclopenta[cd,gh]pentalene (C₁₂H₆)

  • Structure : A fully unsaturated tetracyclic hydrocarbon with two fused cyclopentadienyl rings.
  • Stability : High strain energy due to antiaromatic character, as predicted by MNDO and MM2 calculations. The transition from dihydro (pentaene) to fully unsaturated (hexaene) forms increases strain by ~20 kcal/mol .
  • Synthesis : Prepared via the Weiss reaction, involving bisalkylation and aldol cyclization steps .

Comparison with Diazadicyclopenta[cd,gh]pentalene :

  • Reduced strain energy compared to the parent hydrocarbon due to electron delocalization .

Hydrogenated Derivatives

  • 1,2,2A,4,5,5A,6B,6C-Octahydrodicyclopenta[cd,gh]pentalene (CAS: T251348):
    • Structure : Partially hydrogenated derivative (C₁₂H₁₄) with reduced unsaturation.
    • Properties : Lower strain energy than the unsaturated parent, but less chemically reactive due to saturated bonds .

Comparison :

  • The diaza derivative retains partial unsaturation, enabling π-conjugation critical for electronic applications, unlike fully hydrogenated analogs .

Heteroatom-Substituted Analogues

2a,6b-Diazacyclopenta[cd]pentalene (CAS: 13090-20-5)
  • Structure: Single nitrogen substitution in a monocyclic pentalene framework (C₈H₆N₂).
  • Properties : Exhibits moderate resonance stabilization but lower strain than bicyclic diaza derivatives .

Comparison :

  • The bicyclic 6b,6c-diaza compound has enhanced conjugation pathways and higher thermal stability due to fused-ring topology .
1,3,4,6-Tetraoxa-2,5-diazadicyclopenta[cd,gh]pentalene (CAS: 92970-27-9)
  • Structure : Contains oxygen and nitrogen atoms (C₆N₂O₄).
  • Properties : Highly polar due to oxygen atoms, with increased solubility in polar solvents compared to the diaza derivative .

Comparison :

  • The absence of oxygen in 6b,6c-diaza derivatives results in lower polarity, favoring applications in non-polar matrices .

Thermodynamic and Physical Properties

Property 6b,6c-Diazadicyclopenta[cd,gh]pentalene (Inferred) Dicyclopenta[cd,gh]pentalene (C₁₂H₆) Triquinacene (C₁₀H₁₀)
Molecular Formula C₁₂H₆N₂ C₁₂H₆ C₁₀H₁₀
Strain Energy Moderate (reduced by N resonance) High (antiaromatic) Low (saturated)
log Kow ~3.5 (estimated) N/A 2.8
Synthesis Method Weiss reaction with N-precursors Aldol cyclization Hydrogenation

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